4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione
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Overview
Description
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amine groups replace the fluorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol at elevated temperatures
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring, differing in its overall structure and biological activity.
Pyrrolidine derivatives: Similar in their nitrogen-containing heterocyclic structure but differ in their specific substituents and biological properties.
Uniqueness
4-(4-Fluorophenyl)-4-methylpiperidine-2,6-dione is unique due to its specific combination of a fluorophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H12FNO2 |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H12FNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16) |
InChI Key |
FHPUWGTYTIWEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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